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1-Benzofuran-2-yl-(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanone
Overview
Description
1-Benzofuran-2-yl-(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanone is a complex organic compound that features a benzofuran ring fused with a benzimidazole moiety. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzofuran-2-yl-(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective measures for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Benzofuran-2-yl-(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: This can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
1-Benzofuran-2-yl-(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzofuran-2-yl-(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran ring and exhibit similar biological activities.
Benzimidazole derivatives: These compounds share the benzimidazole moiety and are known for their diverse pharmacological properties
Uniqueness
1-Benzofuran-2-yl-(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanone is unique due to the combination of the benzofuran and benzimidazole rings in a single molecule. This fusion can result in unique biological activities and properties not observed in compounds containing only one of these rings .
Properties
IUPAC Name |
1-benzofuran-2-yl-(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(14-9-10-5-1-4-8-13(10)21-14)16-17-11-6-2-3-7-12(11)18(16)20/h1,4-5,8-9,20H,2-3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTYHIBRHXFTPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(N2O)C(=O)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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